Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- typically involves the condensation of 2-aminobenzenesulfonamide with benzylamine under controlled conditions. The reaction is often carried out in a solvent such as dichloromethane (DCM) with a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Br₂ in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with protein residues, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Similar structure but lacks the sulfonamide group.
2-Aminoacetanilide: An amino derivative of acetanilide with different functional groups.
Uniqueness
Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amide and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
61154-77-6 |
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Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(2-aminophenyl)-benzylsulfamoyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c16-13-8-4-5-9-14(13)18(22(20,21)11-15(17)19)10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H2,17,19) |
InChI Key |
FEGILUNKXUIIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2N)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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